molecular formula C17H11BrCl2N2O3 B2834648 (Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide CAS No. 2158199-52-9

(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide

Cat. No. B2834648
CAS RN: 2158199-52-9
M. Wt: 442.09
InChI Key: LEIPEPXUNCAXPN-UHFFFAOYSA-N
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Description

(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide is a useful research compound. Its molecular formula is C17H11BrCl2N2O3 and its molecular weight is 442.09. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Applications

An iron(III) salt combined with a zinc(II) salt catalyzes the arylation, heteroarylation, and alkenylation of propionamides, which could be relevant for the chemical modification or synthesis involving (Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide. This process involves C–H activation and C–C bond formation, hinting at the compound's potential utility in complex organic syntheses and material sciences (L. Ilies et al., 2017).

Structural and Molecular Studies

Analogs of A77 1726, an active metabolite of the immunosuppressive drug leflunomide, include compounds with structural similarities to (Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide. These compounds have been studied for their potential to inhibit tyrosine kinase epidermal growth factor receptor (EGFR), which is crucial for understanding the compound's biological interactions and potential therapeutic applications (Sutapa Ghosh et al., 1999).

Antipathogenic Properties

Thiourea derivatives, including those with 3,5-dichlorophenyl groups, have demonstrated significant antipathogenic activity, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus. This suggests the compound's potential as a basis for developing new antimicrobial agents with specific antibiofilm properties, which could be crucial in addressing resistant bacterial infections (Carmen Limban et al., 2011).

Organic Synthesis and Chemical Analysis

The compound's structural features, such as the chlorophenyl and methoxy groups, are essential in organic synthesis and chemical analysis. Studies on similar structures have led to advancements in synthetic methodologies, including nucleophilic substitutions and cyclization reactions, which are fundamental in pharmaceutical chemistry and material science (Yuto Yabuuchi et al., 2016).

Spectroscopic and Structural Characterization

Investigations into compounds like 4-chloro-N-(2-methoxyphenyl) benzamidoxime, which share functional groups with (Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide, provide insights into their structural and electronic configurations through spectroscopic methods. These studies are crucial for understanding the chemical behavior, reactivity, and potential applications of such compounds in various fields, including medicinal chemistry and materials science (Y. Kara et al., 2013).

properties

IUPAC Name

(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrCl2N2O3/c1-25-15-4-9(3-14(18)16(15)23)2-10(8-21)17(24)22-13-6-11(19)5-12(20)7-13/h2-7,23H,1H3,(H,22,24)/b10-2-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIPEPXUNCAXPN-SGAXSIHGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC(=C1)C=C(C#N)C(=O)NC2=CC(=CC(=C2)Cl)Cl)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C(/C#N)\C(=O)NC2=CC(=CC(=C2)Cl)Cl)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrCl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide

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